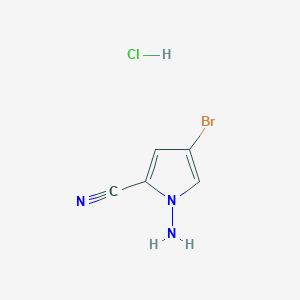

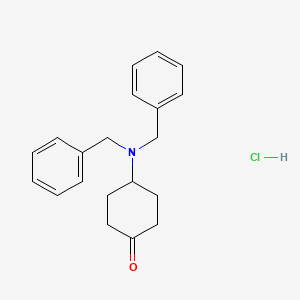

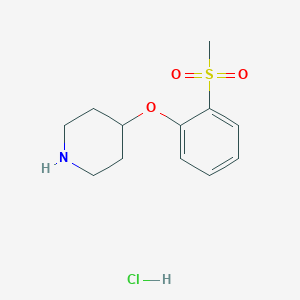

![molecular formula C6H5N3O B1400472 吡唑并[1,5-a]嘧啶-4(5h)-酮 CAS No. 1301714-00-0](/img/structure/B1400472.png)

吡唑并[1,5-a]嘧啶-4(5h)-酮

描述

Pyrazolo[1,5-a]pyrazin-4(5h)-one is a derivative of pyrazole, a heterocyclic compound . It has been found to exhibit a wide range of biological qualities such as anti-inflammatory, antimicrobial activity, and more . It has been used as a base for various synthetic transformations aimed at creating biologically active compounds .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrazin-4(5h)-one derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . This resulted in 11 different Pyrazolo[1,5-a]pyrazin-4(5h)-one derivatives .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin-4(5h)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .科学研究应用

合成和表征

- 新型衍生物的合成:吡唑并[1,5-a]嘧啶-4(5h)-酮衍生物已经合成,通过各种光谱方法表征,并通过 X 射线衍射分析其晶体结构(Xie 等,2010)。这些化合物由于其独特的结构特征而显示出各种应用的潜力。

生物学评估和潜在抗癌应用

- 抑制癌细胞生长:吡唑并[1,5-a]嘧啶-4(5h)-酮的某些衍生物已显示出以剂量依赖性方式抑制 A549 肺癌细胞的生长,表明作为抗癌剂的潜力(Zhang 等,2008)。

- 抗癌功效的差异:这些化合物吡唑部分的不同取代基,例如 4-氯苯基基团,已显示出不同程度的抑制癌细胞生长的功效(Zheng 等,2011)。

- 对肺癌细胞的选择性作用:研究表明,一些吡唑并[1,5-a]嘧啶-4(5h)-酮衍生物选择性地抑制特定肺癌细胞的生长,表明靶向癌症治疗的潜力(Liu 等,2011)。

抗菌活性

- 合成和抗菌应用:某些吡唑并[1,5-a]嘧啶-4(5h)-酮衍生物的合成与抗菌活性有关,为开发新的抗菌剂提供了潜在用途(Hrynyshyn 等,2019)。

荧光和光物理性质

- 荧光化合物:一些含有吡唑并[1,5-a]嘧啶-4(5h)-酮部分的化合物已经合成,具有荧光性质,表明在材料科学和光物理研究中具有潜在应用(Zheng 等,2011)。

药物化学和药物开发

- 在药物化学中的潜力:与吡唑并[1,5-a]嘧啶-4(5h)-酮密切相关的吡唑并[1,5-a]嘧啶衍生物,由于其结构多样性和作为抗癌剂的潜力,在药物化学中引起了极大的兴趣(Arias-Gómez 等,2021)。

对癌细胞的抑制机制

- 抑制机制的探索:已经进行研究以了解吡唑并[1,5-a]嘧啶-4(5h)-酮衍生物抑制癌细胞增殖的机制,从而深入了解其潜在治疗应用(Shao 和 Feng,2015)。

合成方法和化学反应性

- 合成方法的开发:研究重点是开发吡唑并[1,5-a]嘧啶-4(5h)-酮衍生物的有效合成方法,这对于它们在各个领域的实际应用至关重要(Smyth 等,2010)。

作用机制

Target of Action

Pyrazolo[1,5-a]pyrazin-4(5h)-one is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

The mode of action of Pyrazolo[1,5-a]pyrazin-4(5h)-one is primarily through its interaction with its targets. The compound’s tunable photophysical properties, which are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, improve both the absorption and emission behaviors . This allows for good solid-state emission intensities in these compounds .

Biochemical Pathways

The biochemical pathways affected by Pyrazolo[1,5-a]pyrazin-4(5h)-one are primarily related to its optical applications. The compound’s interaction with its targets leads to changes in the absorption and emission behaviors, affecting the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Result of Action

The result of the action of Pyrazolo[1,5-a]pyrazin-4(5h)-one is the modulation of the absorption and emission behaviors of its targets. This leads to changes in the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

未来方向

属性

IUPAC Name |

5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORUZNSCSKMAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301714-00-0 | |

| Record name | pyrazolo[1,5-a]pyrazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main mechanism of action for Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against cancer cells?

A: While the exact mechanism is still under investigation, studies suggest that these compounds exhibit anticancer activity by inhibiting the growth of specific cancer cell lines. Research has shown promising results in A549 and H322 lung cancer cell lines [, , , ]. Further research is necessary to fully elucidate the specific pathways and targets involved.

Q2: Have any specific structural modifications of Pyrazolo[1,5-a]pyrazin-4(5H)-one been explored, and what is their impact on biological activity?

A: Yes, researchers have explored incorporating ferrocenyl groups into the Pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold [, ]. These modifications have shown potential in enhancing the anticancer activity of the parent compound. Further investigation into the structure-activity relationship is ongoing.

Q3: What analytical techniques have been used to characterize and study these compounds?

A: Researchers have employed various analytical methods to characterize Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These methods include X-ray crystallography to determine single-crystal structures, fluorescence spectroscopy to study their fluorescent properties, and likely other standard characterization methods like NMR and mass spectrometry [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

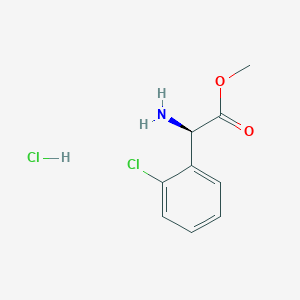

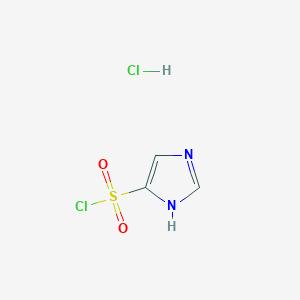

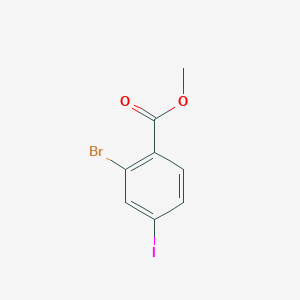

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)

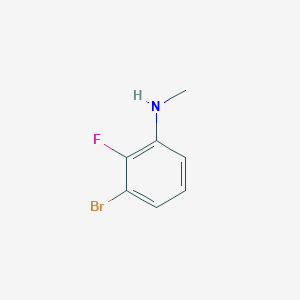

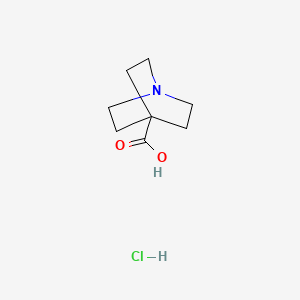

![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)

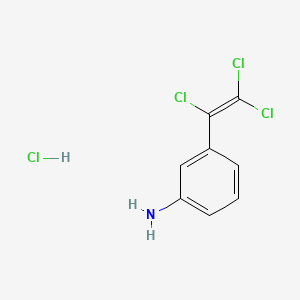

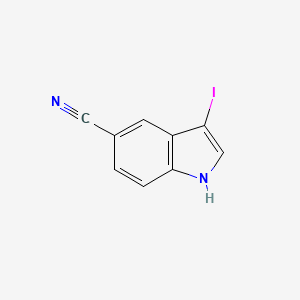

![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)